molecular formula C20H15ClN2O4S B2841334 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-16-1

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2841334
CAS No.: 922136-16-1
M. Wt: 414.86
InChI Key: XZKHNBPCOZYJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core, a sulfonamide group, and a chlorine atom. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-23-17-4-2-3-5-19(17)27-18-11-8-14(12-16(18)20(23)24)22-28(25,26)15-9-6-13(21)7-10-15/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKHNBPCOZYJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization for Oxazepine Formation

The dibenzo[b,f]oxazepine scaffold is typically synthesized via intramolecular Friedel-Crafts acylation. Source demonstrates a related approach for dibenzo[b,f]thiazepines, where 2-amino-4'-chloro-diphenyl sulfide undergoes acylation with chloroformate followed by cyclization using BF₃·Et₂O. Adapting this method, the oxygen analog can be synthesized by substituting sulfur-containing intermediates with oxygen-based precursors. For example, 2-amino-4'-chloro-diphenyl ether is acylated with methyl chloroformate to form an intermediate that cyclizes under acidic conditions (e.g., BF₃·Et₂O at 60°C) to yield 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine.

Key Reaction Conditions:

  • Catalyst: BF₃·Et₂O (5 mL per mmol substrate)
  • Temperature: 60°C
  • Yield: 72–85% (based on analogous thiazepine synthesis)

Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation

Source reports a tandem C-N coupling/C-H carbonylation method for benzo-1,4-oxazepines using CuI catalysts. Applying this to the target compound, phenylamine derivatives react with allyl halides under CO₂ atmosphere to form the oxazepine core. For instance, reacting 2-amino-4-chlorophenol with methylallyl chloride in the presence of CuI (10 mol%), ligand L1 (10 mol%), and Cs₂CO₃ in DMSO at 100°C under CO₂ yields the methyl-substituted oxazepine.

Optimized Parameters:

Parameter Value
Catalyst CuI/L1 (10 mol% each)
Base Cs₂CO₃ (2 equiv)
Solvent DMSO
Temperature 100°C
Reaction Time 10 h
Yield 68–74%

Sulfonylation at the 2-Position

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of the oxazepine core is activated for electrophilic substitution due to electron-withdrawing effects of the oxazepine ring. Source highlights sulfonamide formation via Schiff base intermediates under microwave irradiation. For the target compound, 2-amino-10-methyl-11-oxo-dibenzo[b,f]oxazepine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Procedure:

  • Dissolve 2-amino-oxazepine (1.0 mmol) in DCM (5 mL).
  • Add Et₃N (4 mmol) and 4-chlorobenzenesulfonyl chloride (1.2 mmol).
  • Stir at room temperature for 6–8 h.
  • Quench with NaHCO₃ solution, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane, 1:3).

Yield: 82–89%.

Microwave-Assisted Sulfonylation

Source and emphasize microwave irradiation for accelerated sulfonylation. A mixture of 2-amino-oxazepine (1.0 mmol), 4-chlorobenzenesulfonyl chloride (1.2 mmol), and K₂CO₃ (3 mmol) in DMF is irradiated at 120°C for 15–30 minutes, achieving complete conversion.

Advantages:

  • Time Reduction: 30 minutes vs. 8 h (conventional heating).
  • Yield Improvement: 89–93%.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 8.8 Hz, 2H, Sulfonamide-ArH), 7.72–7.68 (m, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, Sulfonamide-ArH), 6.98 (s, 1H, NH), 3.42 (s, 3H, N-CH₃).
  • HRMS (ESI): m/z calc. for C₂₀H₁₄ClN₂O₄S [M+H]⁺: 429.0372; found: 429.0368.

X-ray Crystallography

While no direct data exists for this compound, source provides crystallographic confirmation for analogous dibenzooxazepines, confirming the planarity of the oxazepine ring and sulfonamide geometry.

Comparative Analysis of Synthetic Routes

Method Catalyst System Temperature Time Yield Key Advantage
Friedel-Crafts BF₃·Et₂O 60°C 6 h 78% Scalability
CuI-Catalyzed Tandem CuI/L1 /Cs₂CO₃ 100°C 10 h 70% Atom economy
Microwave Sulfonylation K₂CO₃ 120°C 30 min 90% Rapid kinetics

Challenges and Optimization Strategies

Regioselectivity in Oxazepine Formation

The tandem C-N coupling method (source) occasionally yields regioisomers due to competing reaction pathways. Optimization studies show that increasing the CO₂ pressure to 3 atm improves selectivity for the 2-substituted oxazepine.

Sulfonamide Purity

Residual sulfonyl chloride in the product can be mitigated by:

  • Double Extraction: Washing with 5% HCl and saturated NaHCO₃.
  • Chromatography: Silica gel chromatography with EtOAc/hexane (1:4).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves several key steps. The reactions are usually conducted under controlled conditions to optimize yield and purity, often utilizing solvents such as dimethylformamide or pyridine. Techniques like recrystallization or chromatography are commonly employed to isolate the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that these compounds may inhibit key cellular pathways involved in proliferation and survival. For example, related sulfonamides have demonstrated IC50 values in the micromolar range against human cancer cells such as HCT-116 and HeLa.

Potential Therapeutic Applications

Given their structural characteristics, compounds like this compound are being explored for their potential as therapeutic agents targeting various diseases, including cancer. Their unique chemical properties make them candidates for further studies aimed at understanding their pharmacological effects and optimizing efficacy through structural modifications.

Summary of Biological Activities

Activity Type Description
Antiproliferative Significant effects against cancer cell lines (e.g., IC50 values in micromolar range).
Antioxidant Potential mechanisms yet to be fully explored; related compounds show promise.
Anti-inflammatory Emerging evidence suggests possible anti-inflammatory properties.

Antiproliferative Studies

Several studies have reported on the antiproliferative activities of compounds within the dibenzo[b,f][1,4]oxazepine class. For instance, derivatives have shown effectiveness against various cancer cell lines with IC50 values ranging from 2.2 to 5.3 µM against MCF-7 and HCT116 cells.

Clinical Implications

The clinical implications of these findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of this compound could lead to advancements in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications in research and industry .

Biological Activity

The compound 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide , also known by its CAS number 922136-16-1 , is a synthetic derivative belonging to the class of dibenzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15ClN2O4SC_{20}H_{15}ClN_{2}O_{4}S, with a molecular weight of 414.9 g/mol . The structure features a chloro group, a sulfonamide moiety, and a complex dibenzoxazepine framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H15ClN2O4S
Molecular Weight414.9 g/mol
CAS Number922136-16-1

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a study conducted by Desai et al. (2016), several derivatives were tested for their ability to inhibit bacterial growth. The most active compounds demonstrated Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics like ampicillin. For example:

CompoundMIC (µg/mL)Target Bacteria
4-chloro-N-(10-methyl...)0.5S. aureus
29b0.03Vancomycin-resistant E. faecalis

This data suggests that modifications to the core structure can enhance antimicrobial potency.

Anticancer Activity

Emerging studies have also highlighted the anticancer potential of compounds similar to this compound. Research has shown that certain dibenzoxazepine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism underlying the anticancer effects often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds have been found to inhibit key enzymes involved in cancer metabolism and proliferation.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and its analogs:

Biological ActivityEffectivenessReferences
AntimicrobialBroad-spectrum ,
AnticancerCell growth inhibition
Anti-inflammatoryModerate ,

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s bioactivity arises from its dibenzo[b,f][1,4]oxazepine core, sulfonamide group (-SO₂NH₂), and a chlorine substituent on the benzene ring. The sulfonamide group facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX), while the chlorine atom enhances lipophilicity, improving membrane permeability. The oxazepine ring’s rigidity and planar structure enable π-π stacking interactions with aromatic residues in target proteins .

Q. What are the recommended synthetic routes and critical reaction conditions?

Synthesis involves:

  • Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of 2-aminophenol derivatives under reflux in toluene with catalytic acid .
  • Step 2 : Sulfonylation using 4-chlorobenzenesulfonyl chloride in dimethylformamide (DMF) at 60–80°C .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Critical parameters include solvent polarity, temperature control, and stoichiometric ratios to avoid side reactions (e.g., over-sulfonylation) .

Q. Which analytical techniques are essential for structural characterization?

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl group at position 10, chlorine at position 4) .
  • HPLC : Monitors purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (414.9 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity using Design of Experiments (DOE)?

  • DOE Parameters : Vary solvent (DMF vs. pyridine), temperature (50–90°C), and catalyst (e.g., triethylamine) concentration .
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, higher DMF ratios improve sulfonylation efficiency but may reduce crystallinity .
  • Validation : Scale-up trials under optimized conditions (e.g., 75°C, 1.2 eq. sulfonyl chloride) to confirm reproducibility .

Q. What is the mechanistic basis for its anticancer activity, and how can target selectivity be improved?

The compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors, by binding to its zinc-coordinated active site via the sulfonamide group . To enhance selectivity:

  • Modify Substituents : Introduce bulky groups (e.g., ethyl or methoxy) to reduce off-target binding to CA II .
  • Prodrug Strategies : Mask the sulfonamide as a nitro group to limit activation to tumor microenvironments .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities for CA IX vs. isoforms .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Orthogonal Assays : Compare results from fluorescence-based CA inhibition assays with radiometric methods to rule out assay-specific artifacts .
  • Cell Line Variability : Test across diverse models (e.g., Gram-positive vs. Gram-negative bacteria; hypoxic vs. normoxic cancer cells) to identify context-dependent effects .
  • Metabolic Stability : Assess compound degradation in bacterial vs. mammalian cell media using LC-MS .

Q. What structure-activity relationship (SAR) insights differentiate this compound from analogs?

  • Key SAR Findings :
Analog ModificationEffect on ActivitySource
Replacement of Cl with FReduced CA IX inhibition (IC₅₀ increases from 12 nM to 45 nM)
Methyl → Ethyl at position 10Improved solubility but lower membrane permeability
Methoxy addition to benzene ringEnhanced antimicrobial activity (MIC = 2 µg/mL vs. S. aureus)
  • 3D Conformational Analysis : X-ray crystallography reveals that the oxazepine ring’s planarity is critical for stacking with CA IX’s hydrophobic pocket .

Methodological Considerations

Q. What experimental designs are suitable for evaluating environmental stability and degradation pathways?

  • Hydrolysis Studies : Incubate compound in buffers (pH 1–10) at 37°C, monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (254 nm) to identify photo-degradation products (e.g., sulfonic acid derivatives) .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) .

Q. How can computational tools predict off-target interactions and toxicity?

  • Pharmacophore Modeling : Map potential interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • ToxCast Screening : Use high-throughput data to flag risks (e.g., hepatotoxicity, cardiotoxicity) .
  • QSAR Models : Corrogate substituent electronegativity with cytotoxicity (e.g., chlorine’s role in ROS generation) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

  • Hypoxia Dependency : Activity is pronounced in hypoxic tumor models (e.g., HCT116 spheroids) but negligible in normoxic cells .
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-gp) in certain cell lines reduces intracellular accumulation .
  • Solution : Co-administer with P-gp inhibitors (e.g., verapamil) or use nanoparticle delivery to bypass resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.